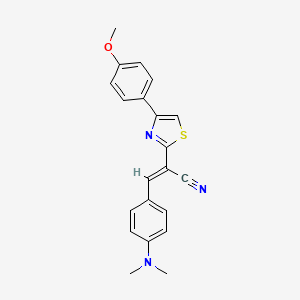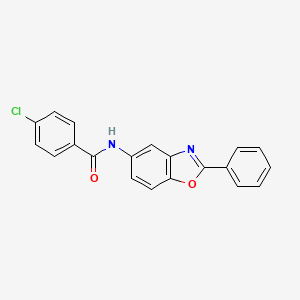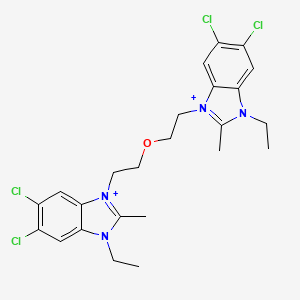
4-Carbamoyl-1-(3,3-dimethyl-2-oxobutyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-1-(3,3-dimetil-2-oxobutil)piridinio es un compuesto químico que pertenece a la familia de los piridinios. Este compuesto se caracteriza por la presencia de un grupo carbamoil unido al anillo de piridinio, junto con una cadena lateral 3,3-dimetil-2-oxobutil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Carbamoyl-1-(3,3-dimetil-2-oxobutil)piridinio normalmente implica los siguientes pasos:
Formación del anillo de piridinio: El anillo de piridinio se puede sintetizar a través de una serie de reacciones que comienzan con la piridina. Los métodos comunes incluyen el uso de halogenación y reacciones de sustitución nucleófila posteriores.
Introducción del grupo carbamoil: El grupo carbamoil se puede introducir mediante la reacción del compuesto de piridinio con isocianatos o cloruros de carbamoil en condiciones controladas.
Unión de la cadena lateral 3,3-Dimetil-2-Oxobutil: Este paso implica la alquilación del anillo de piridinio con un agente alquilante adecuado, como el bromuro de 3,3-dimetil-2-oxobutil, en presencia de una base.
Métodos de Producción Industrial
La producción industrial de 4-Carbamoyl-1-(3,3-dimetil-2-oxobutil)piridinio puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto normalmente incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar la temperatura, la presión y el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Carbamoyl-1-(3,3-dimetil-2-oxobutil)piridinio sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piridinio, especialmente en las posiciones orto o para al átomo de nitrógeno.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de alquilo o haluros de arilo en presencia de una base como el hidróxido de sodio o el carbonato de potasio.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-Carbamoyl-1-(3,3-dimetil-2-oxobutil)piridinio tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas y sus efectos en los procesos celulares.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Carbamoyl-1-(3,3-dimetil-2-oxobutil)piridinio implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir o activar ciertas enzimas involucradas en las vías metabólicas, lo que lleva a cambios en la función celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Carbamoyl-1-(4-nitrobencil)piridinio
- 3-Carbamoyl-1-(4-carboxibencil)piridinio
- N,N'-hexametilenebis(1-alquil-4-carbamoil piridinio bromuro)
Singularidad
4-Carbamoyl-1-(3,3-dimetil-2-oxobutil)piridinio es único debido a sus características estructurales específicas, como la presencia de la cadena lateral 3,3-dimetil-2-oxobutil. Esta singularidad estructural puede conferir propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C12H17N2O2+ |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
1-(3,3-dimethyl-2-oxobutyl)pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)10(15)8-14-6-4-9(5-7-14)11(13)16/h4-7H,8H2,1-3H3,(H-,13,16)/p+1 |
Clave InChI |
XMHLTGNPDKHNHQ-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)C(=O)C[N+]1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)


![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)


